2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chloro, methyl, and nitro functional groups attached to a benzamide core, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide typically involves the reaction of 3-chloro-4-methyl aniline with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Formation of derivatives with different substituents.
Reduction: Formation of 2-chloro-N-(3-chloro-4-methylphenyl)-4-aminobenzamide.
Oxidation: Formation of 2-chloro-N-(3-chloro-4-methylphenyl)-4-carboxybenzamide.
Scientific Research Applications
2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(3-chloro-4-methylphenyl)benzamide
- 2-Chloro-N-(4-methylphenyl)acetamide
- N-(4-Bromo-phenyl)-2-chloro-benzamide
Uniqueness
2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which provide a combination of reactivity and biological activity not commonly found in similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H10Cl2N2O3 |
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Molecular Weight |
325.1 g/mol |
IUPAC Name |
2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-3-9(6-12(8)15)17-14(19)11-5-4-10(18(20)21)7-13(11)16/h2-7H,1H3,(H,17,19) |
InChI Key |
WIUULVUZROYUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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